molecular formula C23H26ClFN2O2 B3535274 1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide

Katalognummer: B3535274
Molekulargewicht: 416.9 g/mol
InChI-Schlüssel: SRVCLKCHEUYHEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in pre-clinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Wirkmechanismus

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of B-cells. This compound has been shown to induce apoptosis (programmed cell death) in B-cells, which is a key mechanism of action in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in pre-clinical studies. It has good oral bioavailability and is rapidly absorbed into the bloodstream. This compound has a long half-life, which allows for once-daily dosing. It has also been shown to have a low potential for drug-drug interactions.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK and has shown potent activity in pre-clinical studies. This compound has good oral bioavailability and a long half-life, which allows for once-daily dosing. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its safety and efficacy in humans have not yet been fully established. Additionally, the cost of this compound may be prohibitive for some research labs.

Zukünftige Richtungen

There are several potential future directions for the research and development of 1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide. One area of interest is the use of this compound in combination with other drugs for the treatment of B-cell malignancies. Combination therapy may enhance the efficacy of this compound and reduce the risk of drug resistance. Another potential future direction is the use of this compound in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Further pre-clinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound in these applications. Finally, the development of new BTK inhibitors with improved pharmacokinetic profiles and selectivity may lead to the discovery of more effective treatments for B-cell malignancies and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been extensively studied in pre-clinical models for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK, which plays a crucial role in the development and survival of B-cells. BTK is a key target in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-18-8-9-20(25)19(24)14-18/h4-9,14-15H,10-13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCLKCHEUYHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.